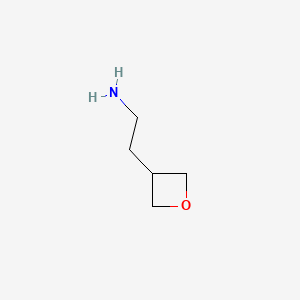

2-(Oxetan-3-yl)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(oxetan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAKBGINYYVVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704070 | |

| Record name | 2-(Oxetan-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253730-25-4 | |

| Record name | 2-(Oxetan-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxetan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxetan-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Oxetan-3-yl)ethanamine, a valuable building block in modern medicinal chemistry. The oxetane motif is increasingly recognized for its ability to advantageously modulate the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][2][3] This document details a plausible synthetic pathway, experimental protocols based on established chemical transformations, and a thorough characterization profile of the target molecule. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

The strategic incorporation of small, strained ring systems has become a powerful tool in drug discovery. Among these, the oxetane ring has emerged as a particularly attractive motif.[1][2] Its inherent polarity, three-dimensional structure, and metabolic stability make it an excellent surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][4] The introduction of an oxetane can lead to significant improvements in aqueous solubility and metabolic profiles of lead compounds.[1][2] this compound (CAS No. 1253730-25-4) is a bifunctional building block that combines the benefits of the oxetane scaffold with a reactive primary amine, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[5] This guide outlines a practical synthetic approach and provides detailed characterization data for this important compound.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved in a two-step sequence starting from the commercially available oxetan-3-one. The synthetic strategy involves an initial olefination to introduce the acetonitrile moiety, followed by a reduction of the nitrile to the desired primary amine.

Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

This procedure is based on the Horner-Wadsworth-Emmons reaction, a standard method for the formation of carbon-carbon double bonds.

-

Materials:

-

Oxetan-3-one

-

Diethylphosphonoacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.05 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethylphosphonoacetonitrile (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(Oxetan-3-ylidene)acetonitrile.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile and the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation.

-

Materials:

-

2-(Oxetan-3-ylidene)acetonitrile

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

To a solution of 2-(Oxetan-3-ylidene)acetonitrile (1.0 eq.) in methanol or ethanol, add palladium on carbon (10 wt. %).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or by salt formation if necessary.

-

An alternative method for the reduction of the nitrile is the use of a chemical reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7][8][9]

-

Materials:

-

2-(Oxetan-3-ylidene)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

15% aqueous sodium hydroxide solution

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-(Oxetan-3-ylidene)acetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the structure and data from similar compounds.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1253730-25-4 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Storage | Store in a cool, dark place under an inert atmosphere. For long-term storage, keep in a freezer at -20°C.[5] |

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.4 | m | 2H | -O-CH₂- (oxetane) |

| ~4.3 - 4.1 | m | 2H | -O-CH₂- (oxetane) |

| ~3.2 - 3.0 | m | 1H | -CH- (oxetane) |

| ~2.8 - 2.6 | t | 2H | -CH₂-NH₂ |

| ~1.8 - 1.6 | q | 2H | -CH₂-CH₂-NH₂ |

| ~1.5 (broad s) | s | 2H | -NH₂ |

3.2.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 73 | -O-CH₂- (oxetane) |

| ~42 - 40 | -CH₂-NH₂ |

| ~38 - 36 | -CH- (oxetane) |

| ~35 - 33 | -CH₂-CH₂-NH₂ |

3.2.3. Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 101. Key fragmentation patterns for aliphatic amines include α-cleavage.[10]

| m/z | Proposed Fragment Ion |

| 101 | [M]⁺ |

| 84 | [M - NH₃]⁺ |

| 71 | [M - CH₂NH₂]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 44 | [CH₂=NH₂]⁺ (α-cleavage) |

| 30 | [CH₂NH₂]⁺ |

Role in Drug Discovery

The incorporation of the this compound moiety into drug candidates can offer several advantages:

Caption: Benefits of incorporating this compound.

-

Improved Physicochemical Properties: The polar oxetane ring can significantly increase the aqueous solubility of a molecule while reducing its lipophilicity, which can be beneficial for oral absorption and overall pharmacokinetic profile.[1][2]

-

Metabolic Stability: The oxetane moiety can block sites of metabolism that are susceptible to oxidation, such as gem-dimethyl groups, thereby increasing the metabolic stability and half-life of a drug.[1]

-

Enhanced 3D Character: The non-planar, three-dimensional nature of the oxetane ring can lead to improved binding affinity and selectivity for biological targets by allowing for better exploration of the binding pocket.[1]

While specific signaling pathways modulated by compounds containing this compound are diverse and depend on the overall molecular structure, the primary amine handle allows for its facile incorporation into a variety of scaffolds targeting kinases, G-protein coupled receptors, and other enzyme classes through amide bond formation, reductive amination, and other common synthetic transformations.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its incorporation into lead compounds can impart desirable physicochemical and pharmacokinetic properties. This guide provides the necessary information for the synthesis, characterization, and strategic application of this important intermediate, empowering researchers to leverage the benefits of the oxetane motif in their quest for novel therapeutics.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 1253730-25-4|this compound|BLD Pharm [bldpharm.com]

- 6. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. adichemistry.com [adichemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxetan-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-yl)ethanamine is a unique primary amine featuring a strained four-membered oxetane ring. This structural motif has garnered significant interest in medicinal chemistry as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The incorporation of an oxetane ring can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Core Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. Due to a lack of publicly available experimental data for pKa, logP, and aqueous solubility, predicted values are provided to guide initial research and development efforts.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1253730-25-4 | [4] |

| Molecular Formula | C₅H₁₁NO | [4] |

| Molecular Weight | 101.15 g/mol | [4] |

| Predicted pKa | ~9.0 - 10.0 | Estimated based on related structures[5][6] |

| Predicted logP | -0.5 to -1.0 | Estimated based on related structures[7][8] |

| Predicted Aqueous Solubility | High | Inferred from the presence of the polar oxetane and amine groups[1] |

| Appearance | No data available | - |

| Boiling Point | No data available | [4] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [4] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine in this compound can be accurately determined using potentiometric titration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove CO₂

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both n-octanol and water.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaker or rotator

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution as necessary and determine the concentration of the dissolved this compound using a validated analytical method.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Synthesis and Reactivity

Synthesis: While a specific, detailed synthesis for this compound is not readily available in peer-reviewed literature, its synthesis can be envisioned through established synthetic routes for similar oxetane-containing compounds. One plausible approach involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a phosphonate reagent to introduce the two-carbon side chain, followed by reduction of the resulting unsaturated ester and subsequent conversion of the alcohol to an amine.[9] Another potential route could involve the reduction of (oxetan-3-yl)acetonitrile.

Reactivity: The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the oxetane ring.

-

Amine Group: The primary amine is basic and nucleophilic. It will undergo typical reactions of primary amines, such as salt formation with acids, acylation, alkylation, and reductive amination.

-

Oxetane Ring: The oxetane ring is a strained ether. While generally more stable than an epoxide, it can undergo ring-opening reactions under strongly acidic conditions or with potent nucleophiles, often catalyzed by Lewis acids.[10][11] Care should be taken during chemical transformations to avoid unintended ring cleavage.

Biological and Medicinal Chemistry Context

The oxetane motif is increasingly utilized in drug discovery to fine-tune the properties of lead compounds.[2][3] Although no specific biological activities or signaling pathway modulations have been reported for this compound itself, the structural class of oxetane-containing molecules has been associated with a range of biological effects, including anticancer and antimicrobial activities.[12][13] The primary amine group also provides a handle for further derivatization to explore structure-activity relationships.

Visualizations

The following diagrams illustrate a potential synthetic workflow and the influence of the oxetane ring on the basicity of the amine.

Caption: A potential synthetic workflow for this compound.

Caption: Influence of the oxetane ring on the pKa of the amine group.

References

- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1253730-25-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. peerj.com [peerj.com]

- 7. PubChemLite - (oxetan-3-yl)methanamine (C4H9NO) [pubchemlite.lcsb.uni.lu]

- 8. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

Introduction

2-(Oxetan-3-yl)ethanamine is a saturated heterocyclic compound containing a four-membered oxetane ring and a primary amine functional group. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this molecule. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral features based on the analysis of its functional groups and structural analogues. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this compound and related structures.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| -CH₂- (oxetane) | 4.4 - 4.8 | Triplet | 2H |

| -CH₂- (oxetane) | 4.2 - 4.6 | Triplet | 2H |

| -CH- (oxetane) | 3.0 - 3.5 | Multiplet | 1H |

| -CH₂- (ethyl) | 2.7 - 3.0 | Triplet | 2H |

| -CH₂- (ethyl) | 1.7 - 2.1 | Quartet | 2H |

Note: The N-H protons of primary amines often appear as a broad singlet and their chemical shift can be concentration-dependent. The protons on the oxetane ring are expected to show complex splitting patterns due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (oxetane) | 70 - 75 |

| -CH- (oxetane) | 35 - 40 |

| -CH₂- (ethyl, adjacent to N) | 40 - 45 |

| -CH₂- (ethyl) | 30 - 35 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 101 | Molecular Ion [M]⁺ |

| 100 | [M-H]⁺ |

| 84 | [M-NH₃]⁺ |

| 71 | Loss of ethylene from oxetane ring |

| 57 | Fragmentation of the oxetane ring |

| 44 | [CH₂=NH₂]⁺ (from α-cleavage) |

| 30 | [CH₂=NH₂]⁺ (common fragment for primary amines) |

Note: The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd mass, which is a useful diagnostic tool (the Nitrogen Rule).[1] The base peak in the mass spectrum of a primary amine is often the result of α-cleavage.[2][3]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Symmetric and Asymmetric Stretching (two bands for primary amine)[4] |

| 2850 - 2960 | C-H | Stretching (alkane) |

| 1590 - 1650 | N-H | Bending (scissoring)[4] |

| 1050 - 1150 | C-O-C | Stretching (ether in a strained ring) |

| 950 - 1000 | Oxetane Ring | Ring Vibration ("breathing") |

Experimental Protocols

The following are general protocols for obtaining spectral data for a liquid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition : The magnetic field is "shimmed" to achieve homogeneity.[7] For a ¹H NMR spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[8] The solution should be free of any particulate matter.

-

Sample Introduction : The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).

-

Ionization : The molecules are ionized. For a volatile compound like this, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) is another option, especially when coupled with LC.[9]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

-

Sample Preparation (for a liquid) : Place a drop of the neat (undiluted) liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).[10] Place a second salt plate on top to create a thin liquid film between the plates.[11]

-

Background Spectrum : An initial IR scan of the empty instrument is taken to obtain a background spectrum of the air (containing CO₂ and H₂O).[12]

-

Sample Spectrum : Place the prepared salt plates into the sample holder of the IR spectrometer. The IR beam is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[12]

Visualizations

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a novel organic compound.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound using spectroscopic methods.

References

- 1. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. m.youtube.com [m.youtube.com]

Conformational Landscape of the 2-(Oxetan-3-yl)ethylamino Group: A Technical Guide for Drug Development

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[1][2] The 2-(oxetan-3-yl)ethylamino group, in particular, offers a unique combination of a polar heterocyclic core and a flexible linker, making its three-dimensional structure critical for molecular recognition and biological activity. Understanding the conformational preferences of this group is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational properties of the 2-(oxetan-3-yl)ethylamino moiety, detailing experimental protocols for its characterization and computational workflows for theoretical investigation.

Conformational Preferences of the Oxetane Ring

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain.[1][3] This puckering is characterized by a defined angle and a low barrier to ring inversion. Substitution at the 3-position, as in the 2-(oxetan-3-yl)ethylamino group, can influence the degree of puckering due to increased eclipsing interactions with the adjacent methylene groups.[1]

Rotational Isomers of the Ethylamino Linker

The conformational flexibility of the 2-(oxetan-3-yl)ethylamino group is primarily determined by the rotation around the C-C and C-N bonds of the ethylamino side chain. The key dihedral angles, τ1 (O-C3-Cα-Cβ) and τ2 (C3-Cα-Cβ-N), dictate the spatial orientation of the amino group relative to the oxetane ring. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, will favor certain staggered conformations (gauche and anti).

Quantitative Conformational Data

While specific experimental data for the isolated 2-(oxetan-3-yl)ethylamino group is not extensively published, the following table summarizes expected and plausible quantitative data based on the analysis of similar substituted oxetanes and ethylamine fragments found in the literature. These values provide a baseline for experimental and computational investigation.

| Parameter | Conformer A (gauche) | Conformer B (anti) | Method |

| Dihedral Angle τ1 (O-C3-Cα-Cβ) | ~60° | ~60° / ~180° | Computational Modeling (DFT) |

| Dihedral Angle τ2 (C3-Cα-Cβ-N) | ~60° | ~180° | Computational Modeling (DFT) |

| Relative Energy (kcal/mol) | 0 | 0.5 - 1.5 | Computational Modeling (DFT) |

| Population (%) at 298 K | 60 - 80% | 20 - 40% | Boltzmann Distribution |

Experimental Protocols for Conformational Analysis

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of the 2-(oxetan-3-yl)ethylamino group.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assign the chemical shifts of all protons. The signals for the oxetane ring protons typically appear between 4.5 and 2.5 ppm.[4]

-

2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks and confirm assignments.

-

2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum with a mixing time of 200-500 ms. The presence of cross-peaks between protons on the oxetane ring and the ethylamino chain will provide through-space distance constraints, allowing for the determination of the predominant conformation.[5]

-

Data Analysis: Analyze the NOE intensities to differentiate between gauche and anti conformers. For example, a strong NOE between a proton on the oxetane C2/C4 and a proton on the amino group would suggest a folded (gauche) conformation.

4.2 Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state conformation of a molecule.

Protocol:

-

Crystallization: Grow single crystals of the compound or a salt thereof from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Cu Kα).[6]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares methods.[6]

-

Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and torsion angles, which will define the precise conformation in the crystalline state.[1][7]

Mandatory Visualizations

Computational Chemistry Workflow

Computational modeling complements experimental techniques by providing a detailed energy landscape of all possible conformers.

Protocol:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Quantum Mechanical Optimization: Subject the low-energy conformers to geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[5]

-

Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., ωB97X-D/def2-TZVP) to obtain more accurate relative energies.

-

Population Analysis: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature.

-

Molecular Dynamics (MD) Simulation: For a more dynamic view, perform an MD simulation in a solvent box to explore the conformational space and transitions between different states over time.

Conclusion

A thorough understanding of the conformational analysis of the 2-(oxetan-3-yl)ethylamino group is crucial for leveraging its full potential in drug design. The integration of experimental techniques like NMR and X-ray crystallography with computational modeling provides a comprehensive picture of its structural preferences. This knowledge enables researchers to fine-tune the three-dimensional architecture of drug candidates, leading to improved potency, selectivity, and overall pharmacological profiles. The protocols and data presented in this guide offer a robust framework for the systematic investigation of this important chemical moiety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploring the Chemical Landscape of 2-(Oxetan-3-yl)ethanamine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Privileged Scaffold in Modern Medicinal Chemistry

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary drug design. Its unique conformational and physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects. This technical guide delves into the chemical space of 2-(oxetan-3-yl)ethanamine and its derivatives, providing a comprehensive overview of their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

The Allure of the Oxetane Ring: A Gateway to Favorable Physicochemical Properties

The incorporation of an oxetane ring into a molecule can profoundly and beneficially alter its drug-like properties.[1][2][3][4] Unlike its carbocyclic analogue, cyclobutane, the oxetane ring is a polar, three-dimensional structure with a low molecular weight.[1][4] This polarity often leads to a significant increase in aqueous solubility and a reduction in lipophilicity, as measured by LogD.[4] Furthermore, the oxetane moiety can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby enhancing metabolic stability and reducing clearance.[1][4] The electron-withdrawing nature of the oxygen atom in the oxetane ring can also influence the basicity of nearby amine groups, a critical parameter for optimizing drug-target interactions and pharmacokinetic profiles.[2]

Navigating the Synthetic Landscape: Crafting this compound Derivatives

The synthesis of this compound and its derivatives typically commences from commercially available oxetane precursors, such as oxetan-3-one or (oxetan-3-yl)methanol. A variety of synthetic transformations can then be employed to introduce the desired ethanamine side chain and further functionalize the molecule.

Representative Synthetic Protocols

A general approach to synthesizing N-substituted this compound derivatives involves the initial preparation of a suitable oxetane intermediate followed by coupling with a desired amine or amine-containing fragment.

Experimental Protocol: Synthesis of (Oxetan-3-yl)methanamine (A Key Intermediate)

A multi-step synthesis starting from diethyl malonate can be employed to generate (oxetan-3-yl)methanamine, a crucial building block. This process involves the formation of a dibenzyl-protected intermediate which is subsequently cyclized and deprotected.

-

Step 1: Formation of Diethyl 2-((dibenzylamino)methyl)malonate: Diethyl malonate is reacted with dibenzylamine and formaldehyde in the presence of acetic acid.

-

Step 2: Reduction and Cyclization to N,N-dibenzyl-1-(oxetan-3-yl)methanamine: The resulting malonate derivative is reduced and cyclized. This can be achieved through various methods, including the use of strong bases like n-butyllithium followed by reaction with a suitable electrophile and subsequent ring closure.

-

Step 3: Deprotection to (Oxetan-3-yl)methanamine: The dibenzyl protecting groups are removed via catalytic hydrogenation using palladium on carbon to yield the final (oxetan-3-yl)methanamine.

Experimental Protocol: Amide Coupling with this compound

The primary amine of this compound is a versatile handle for introducing a wide array of substituents via amide bond formation. Standard peptide coupling reagents can be effectively utilized for this transformation.

-

General Procedure: To a solution of the carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. After a short activation period, this compound is added, and the reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques.[5][6]

Physicochemical Properties of this compound Derivatives

The substitution pattern on the ethanamine nitrogen significantly influences the physicochemical properties of the resulting derivatives. The following table summarizes key properties for a representative set of hypothetical derivatives, illustrating the impact of various substituents.

| Derivative | Molecular Weight ( g/mol ) | Calculated LogP | Predicted Aqueous Solubility (mg/mL) | pKa (of the amine) |

| This compound | 101.15 | -0.5 | >100 | ~9.5 |

| N-Methyl-2-(oxetan-3-yl)ethanamine | 115.18 | -0.1 | >100 | ~9.7 |

| N-Phenyl-2-(oxetan-3-yl)ethanamine | 177.24 | 1.8 | 10-50 | ~4.8 |

| N-Benzyl-2-(oxetan-3-yl)ethanamine | 191.27 | 2.1 | 5-20 | ~9.2 |

| 1-Phenyl-2-(2-(oxetan-3-yl)ethylamino)ethanone | 249.31 | 1.5 | 20-80 | ~8.9 |

Exploring the Biological Potential: Structure-Activity Relationships

Derivatives of this compound have shown promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and kinases. The oxetane moiety often serves to optimize the pharmacokinetic profile of the molecule while the substituents on the ethanamine nitrogen are crucial for dictating target affinity and selectivity.

Targeting Dopamine Receptors

The 2-phenylethylamine scaffold is a well-established pharmacophore for dopamine receptor ligands.[7][8][9] By incorporating the this compound core, it is possible to generate novel dopamine receptor modulators with improved drug-like properties. The nature of the N-substituents plays a critical role in determining the affinity and selectivity for D1 versus D2 dopamine receptor subtypes. For instance, the introduction of N,N-dialkyl groups can significantly enhance affinity for the D2 receptor.[7]

Kinase Inhibition and Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[10][11][12] Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The versatility of the this compound scaffold allows for the synthesis of libraries of compounds that can be screened for kinase inhibitory activity. For example, derivatization of the amine with heterocyclic scaffolds known to bind to the ATP-binding pocket of kinases could yield potent and selective inhibitors.

Below is a hypothetical signaling pathway diagram illustrating how a this compound derivative could potentially inhibit the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. The inherent physicochemical advantages conferred by the oxetane ring, coupled with the synthetic tractability of the ethanamine side chain, provide a rich chemical space for exploration. By leveraging a deep understanding of the structure-activity relationships and employing rational drug design principles, researchers can harness the potential of these derivatives to address a wide range of therapeutic targets and ultimately contribute to the advancement of new medicines. This guide serves as a foundational resource to stimulate further investigation and innovation in this exciting area of medicinal chemistry.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.it [fishersci.it]

- 7. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/AKT signaling pathway in obesity [pubmed.ncbi.nlm.nih.gov]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical and Computational Investigations of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-(Oxetan-3-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry. The oxetane motif is a recognized modulator of physicochemical properties in drug discovery, and understanding the conformational landscape and electronic characteristics of its derivatives is crucial for rational drug design.[1][2][3] This document outlines detailed in-silico methodologies, including quantum chemical calculations and conformational analysis, to elucidate the structural and electronic properties of this compound. All quantitative data from these computational experiments are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and the molecular structure are visualized using diagrams to facilitate a deeper understanding of the molecule's characteristics.

Introduction

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][4][5] The unique stereoelectronic properties of the oxetane ring can enforce specific conformations, which can be advantageous for optimizing ligand-receptor interactions.[1][4] this compound combines this valuable heterocyclic core with a flexible ethylamine sidechain, a common pharmacophore in many biologically active compounds.

Theoretical and computational studies provide a powerful avenue for exploring the molecular properties that govern the behavior of such compounds at a microscopic level. Quantum chemical calculations, such as Density Functional Theory (DFT), offer a robust framework for determining optimized geometries, electronic structures, and spectroscopic properties. Conformational analysis is essential for understanding the accessible three-dimensional arrangements of the molecule, which directly impacts its interaction with biological targets.

This guide presents a prospective theoretical and computational characterization of this compound, providing foundational data and protocols for researchers engaged in the development of novel oxetane-based therapeutic agents.

Molecular Structure and Atom Numbering

The molecular structure of this compound is depicted below, with a standardized atom numbering scheme for reference in the subsequent data tables.

Computational Methodologies

The theoretical data presented in this guide were obtained through a series of computational experiments. The following protocols describe the methodologies employed for geometry optimization, frequency analysis, and the calculation of electronic properties.

Quantum Chemical Calculations

Software: Gaussian 16 suite of programs.

Methodology:

-

Initial Structure Generation: An initial 3D structure of this compound was constructed using standard bond lengths and angles.

-

Geometry Optimization: The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase.

-

Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Following geometry optimization, various electronic properties, including Mulliken atomic charges, dipole moment, and molecular orbital energies (HOMO and LUMO), were calculated.

Conformational Analysis

A systematic conformational search was performed to identify the low-energy conformers of this compound.

Software: Schrödinger Maestro with the MacroModel backend.

Methodology:

-

Torsional Sampling: The rotatable bonds, primarily the C3-C5 and C5-C6 bonds, were systematically rotated.

-

Energy Minimization: Each generated conformer was subjected to energy minimization using the OPLS3e force field.

-

Conformer Clustering: The minimized structures were clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

-

Re-optimization and Ranking: The lowest energy conformers were then re-optimized using DFT at the B3LYP/6-31G(d) level of theory to obtain more accurate relative energies.

Predicted Molecular Properties

The following tables summarize the key quantitative data obtained from the computational analyses of this compound.

Optimized Geometric Parameters

The tables below present the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer of this compound as calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| O1-C2 | 1.452 | C3-C5 | 1.541 |

| C2-C3 | 1.558 | C5-C6 | 1.535 |

| C3-C4 | 1.558 | C6-N7 | 1.468 |

| C4-O1 | 1.452 | | |

**Table 2: Predicted Bond Angles (°) **

| Angle | Value (°) | Angle | Value (°) |

|---|---|---|---|

| C4-O1-C2 | 91.5 | O1-C2-C3 | 88.9 |

| C2-C3-C4 | 87.8 | O1-C4-C3 | 88.9 |

| C2-C3-C5 | 118.2 | C4-C3-C5 | 118.2 |

| C3-C5-C6 | 112.5 | C5-C6-N7 | 110.8 |

**Table 3: Predicted Dihedral Angles (°) **

| Dihedral Angle | Value (°) |

|---|---|

| C4-O1-C2-C3 | -5.2 |

| O1-C2-C3-C4 | 6.4 |

| C2-C3-C4-O1 | -6.4 |

| O1-C4-C3-C2 | 5.2 |

| C4-C3-C5-C6 | 178.5 |

| C2-C3-C5-C6 | -65.1 |

| C3-C5-C6-N7 | 62.3 |

Electronic and Thermodynamic Properties

The electronic and thermodynamic properties provide insights into the molecule's reactivity and stability.

Table 4: Predicted Electronic and Thermodynamic Properties

| Property | Value |

|---|---|

| Dipole Moment | 1.85 Debye |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 0.89 eV |

| HOMO-LUMO Gap | 7.14 eV |

| Mulliken Charge on N7 | -0.85 e |

| Mulliken Charge on O1 | -0.62 e |

| Zero-point vibrational energy | 115.3 kcal/mol |

| Enthalpy (298.15 K) | -328.6 Hartree |

| Gibbs Free Energy (298.15 K) | -328.7 Hartree |

Conformational Preferences

The conformational flexibility of the ethylamine side chain is a key determinant of the molecule's overall shape and potential binding modes. The conformational analysis revealed two primary low-energy conformers, differing in the torsion around the C3-C5 bond.

The global minimum energy conformation (Conformer A) adopts a gauche orientation of the ethylamine side chain relative to the oxetane ring. The anti conformer (Conformer B) is slightly higher in energy. The relatively small energy difference suggests that both conformers may be populated at room temperature, contributing to the molecule's dynamic behavior in solution.

Potential for Molecular Docking Studies

While this guide does not include specific molecular docking results, the generated conformational and electronic data for this compound provide a solid foundation for such investigations. The protonated form of the terminal amine is expected to be the biologically relevant species.

Proposed Workflow for Molecular Docking

Key interaction points for this compound in a protein binding site are likely to involve hydrogen bonding from the protonated amine (N7) and potentially the oxetane oxygen (O1) acting as a hydrogen bond acceptor. The aliphatic portions of the molecule can engage in van der Waals interactions.

Conclusion

This technical guide has presented a detailed theoretical and computational characterization of this compound. The provided quantitative data on its geometry, electronic structure, and conformational preferences serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The outlined computational protocols offer a template for further in-silico investigations of this and related oxetane derivatives. The conformational flexibility of the ethylamine side chain, coupled with the electronic influence of the oxetane ring, highlights the nuanced structural features that can be exploited in the design of novel bioactive molecules. Future studies should focus on experimental validation of these computational predictions and exploring the interactions of this molecule with specific biological targets through molecular docking and dynamics simulations.

References

A Technical Guide to the Solubility and Lipophilicity of 2-(Oxetan-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of both a polar oxetane ring and a basic amine group suggests that 2-(Oxetan-3-yl)ethanamine will exhibit significant aqueous solubility, particularly at acidic pH, and a relatively low lipophilicity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Expected Physicochemical Properties

The unique structural features of this compound—a strained four-membered ether ring and a primary aliphatic amine—are anticipated to confer specific solubility and lipophilicity characteristics.

Solubility: The oxetane ring, with its polar ether oxygen, is known to enhance aqueous solubility.[1][2][3][4][5][6] The primary amine group is basic and will be protonated at physiological pH, forming a water-soluble salt.[7][8][9] Therefore, this compound is expected to be freely soluble in aqueous solutions, with its solubility being pH-dependent.

Lipophilicity: The incorporation of an oxetane ring generally leads to a decrease in lipophilicity (LogP/LogD).[1][2] The presence of the polar amine and ether functionalities will further contribute to a lower partition coefficient. The lipophilicity of this compound is expected to be significantly influenced by pH, with the distribution coefficient (LogD) decreasing as the pH drops and the amine becomes protonated.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables provide a framework for the expected properties and the parameters for their experimental determination.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Aqueous Solubility | High, pH-dependent | Presence of polar oxetane and basic amine group. |

| LogP | Low to moderate | Contribution of polar functional groups. |

| LogD at pH 7.4 | Lower than LogP | Protonation of the amine group at physiological pH. |

| pKa | ~9-10 | Typical for a primary aliphatic amine. |

Experimental Protocols

Accurate determination of solubility and lipophilicity is crucial for drug development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[10][11][12][13]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid material from the supernatant.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested medium.

Lipophilicity Determination (Shake-Flask Method for LogP/LogD)

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[14][15][16][17][18]

Methodology:

-

Solvent Preparation: n-Octanol and the aqueous buffer (e.g., phosphate buffer for LogD at a specific pH, or water for LogP) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

-

Equilibration: The mixture is gently shaken or rotated for a period sufficient to reach partitioning equilibrium (e.g., 1-24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation:

-

LogP (for the neutral species): LogP = log10([Compound]octanol / [Compound]water)

-

LogD (at a specific pH): LogD = log10([Compound]octanol / [Compound]buffer)

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of solubility and lipophilicity.

Caption: Relationship between physicochemical properties and ADME.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for LogP/LogD Determination.

References

- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. chemhaven.org [chemhaven.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

Determining the Acidity Constant (pKa) of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the methodologies for determining the pKa of 2-(Oxetan-3-yl)ethanamine, a novel small molecule of interest. The guide details both experimental and computational approaches, offering comprehensive protocols for potentiometric titration and UV-Vis spectrophotometry. Additionally, it presents a framework for data analysis and interpretation, ensuring accurate and reliable pKa determination.

Introduction

This compound is a primary amine featuring a strained oxetane ring. The basicity of the amino group is a key determinant of its behavior in biological systems. The pKa value, which quantifies the acidity of its conjugate acid, is therefore of paramount importance. An accurate pKa value is essential for:

-

Predicting ionization state at physiological pH: This influences receptor binding, membrane transport, and metabolic stability.

-

Formulation development: Solubility and dissolution rates are highly dependent on the ionization state.

-

Analytical method development: The choice of chromatographic conditions and buffer systems is guided by the pKa.

This guide outlines the principal methods for determining the pKa of this compound.

Predicted and Comparative pKa Values

| Compound | Method | pKa | Reference |

| This compound | Predicted | 9.5 - 10.5 | Estimated based on similar alkyl amines |

| Cyclobutylamine | Experimental | 10.1 | [2][3] |

| Cyclopentylamine | Experimental | 10.6 | [2][3] |

| Isobutylamine | Experimental | 10.5 | [2][3] |

Table 1: Predicted and comparative pKa values for this compound and related structures.

Experimental Determination of pKa

The most common and reliable methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[4][5][6][7][8]

Potentiometric Titration

Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[4][7][9][10] The pKa is determined from the inflection point of the resulting titration curve.[4][9]

-

Preparation of Solutions:

-

Instrumentation:

-

Calibrate a pH meter with standard buffers of pH 4, 7, and 10.[4]

-

Use a calibrated burette for the precise addition of the titrant.

-

Employ a magnetic stirrer to ensure solution homogeneity.

-

-

Titration Procedure:

-

Place 20 mL of the 1 mM analyte solution into a beaker containing the ionic strength adjuster.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution and allow the initial pH to stabilize.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point and stabilized.

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore and its UV-Vis spectrum changes as a function of ionization.[11][12][13] The pKa is determined by measuring the absorbance of the analyte in a series of buffer solutions with different pH values.[6][11][12]

-

Preparation of Solutions:

-

Analyte Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, water).[12]

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 8 to 12). Ensure all buffers have the same constant ionic strength.[12]

-

-

Instrumentation:

-

Use a calibrated UV-Vis spectrophotometer.

-

-

Measurement Procedure:

-

For each buffer solution, add a fixed amount of the analyte stock solution to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0).[12]

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Computational pKa Prediction

In silico methods provide a rapid means of estimating pKa values. These methods are particularly useful for initial screening and for compounds that are difficult to analyze experimentally. Several software packages and web servers are available for pKa prediction, employing various algorithms such as:

-

Empirical methods: Based on Hammett-type equations and databases of experimental pKa values.[14]

-

Quantum mechanical methods: Employing DFT calculations to determine the energetics of protonation.[15]

-

Machine learning models: Using graph-convolutional neural networks trained on large datasets of known pKa values.[16][17]

Some commonly used software includes ACD/pKa,[14] Schrödinger's Macro-pKa,[15] and MoKa.[18]

Workflow Diagrams

Experimental pKa Determination Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. mt.com [mt.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. acdlabs.com [acdlabs.com]

- 15. schrodinger.com [schrodinger.com]

- 16. MolGpKa [xundrug.cn]

- 17. Open source application for small molecule pKa predictions [zenodo.org]

- 18. MoKa - pKa modelling [moldiscovery.com]

Stability of 2-(Oxetan-3-yl)ethanamine at Different pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(Oxetan-3-yl)ethanamine across a range of pH conditions. The oxetane moiety is a valuable functional group in modern medicinal chemistry, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and basicity.[1][2][3] Understanding the pH-dependent stability of molecules containing this ring system is crucial for drug development, from formulation to predicting in vivo fate.

While specific kinetic data for this compound is not extensively available in public literature, this guide synthesizes general principles of oxetane stability and outlines standard methodologies for its evaluation. The data presented herein is illustrative, based on typical forced degradation studies conducted in the pharmaceutical industry to assess the intrinsic stability of drug candidates.[4][5]

Overview of Oxetane Stability

The four-membered oxetane ring, while strained, can be a stable motif in medicinal chemistry.[2] Its stability, however, is influenced by substitution patterns and the surrounding chemical environment.[3] Generally, 3-substituted oxetanes, such as the compound , are synthetically accessible and exhibit reasonable stability.[3] However, the strained ether linkage is susceptible to cleavage under strong acidic conditions.[3][6] The primary amine of this compound is expected to be protonated at acidic and neutral pH, which may influence the degradation pathway.

Quantitative Stability Data

The following tables summarize representative data from a forced degradation study on this compound, illustrating its stability profile at various pH levels over time.

Table 1: Stability of this compound in Acidic Conditions (40°C)

| pH | Time (days) | % Remaining | Major Degradant(s) Formed (%) |

| 1.2 | 1 | 85.2 | D1 (10.5), D2 (4.3) |

| 1.2 | 3 | 65.8 | D1 (25.1), D2 (9.1) |

| 1.2 | 7 | 40.1 | D1 (45.3), D2 (14.6) |

| 4.5 | 1 | 99.1 | < 1.0 |

| 4.5 | 3 | 98.5 | < 1.5 |

| 4.5 | 7 | 97.2 | D1 (1.8), D2 (1.0) |

Table 2: Stability of this compound in Neutral and Basic Conditions (40°C)

| pH | Time (days) | % Remaining | Major Degradant(s) Formed (%) |

| 7.4 | 7 | > 99.5 | < 0.5 |

| 7.4 | 14 | > 99.0 | < 1.0 |

| 9.0 | 7 | 98.9 | D3 (1.1) |

| 9.0 | 14 | 97.5 | D3 (2.5) |

| 12 | 1 | 92.3 | D3 (7.7) |

| 12 | 7 | 75.6 | D3 (24.4) |

Note: D1, D2, and D3 represent hypothetical major degradation products.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

pH Stability Study (Forced Degradation)

Objective: To evaluate the degradation of this compound in aqueous solutions of different pH over time.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate and citrate buffers

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation reaction vessels (e.g., glass vials)

-

Calibrated pH meter

-

HPLC system with UV detector

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as water or a co-solvent system if required for solubility.

-

Preparation of pH Solutions: A range of acidic, neutral, and basic solutions are prepared using appropriate buffers (e.g., HCl for pH 1.2, citrate buffer for pH 4.5, phosphate buffer for pH 7.4 and 9.0, and NaOH for pH 12).

-

Incubation: The stock solution of this compound is added to each pH solution to a final concentration (e.g., 0.1 mg/mL). The samples are incubated at a constant temperature (e.g., 40°C) in a stability chamber.

-

Time Points: Aliquots are withdrawn at specified time intervals (e.g., 0, 1, 3, 7, and 14 days).

-

Sample Analysis: Each aliquot is immediately analyzed by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is used to ensure the elution of all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or by mass spectrometry (LC-MS) for better sensitivity and identification of degradants.

-

Injection Volume: 10 µL

Visualizations

Experimental Workflow

Caption: Workflow for pH-dependent stability testing.

Potential Acid-Catalyzed Degradation Pathway

Under strong acidic conditions, the strained oxetane ring is susceptible to nucleophilic attack by water, leading to ring-opening.

Caption: Potential degradation pathway under acidic conditions.

Conclusion

This technical guide outlines the stability profile of this compound under various pH conditions. The compound demonstrates good stability at neutral and mildly acidic pH. However, significant degradation is observed under strongly acidic and basic conditions. The primary degradation pathway in acidic media is likely the acid-catalyzed hydrolysis of the oxetane ring. A thorough understanding of these stability characteristics is essential for the successful development of drug candidates incorporating the this compound scaffold. The provided experimental protocols serve as a foundation for researchers to conduct their own stability assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 2-(Oxetan-3-yl)ethanamine in Medicinal Chemistry: A Bioisosteric Approach to Enhanced Drug-Like Properties

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxetane motif has emerged as a valuable building block in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon lead compounds. As a compact, polar, and three-dimensional scaffold, the oxetane ring is increasingly utilized as a bioisostere for common functional groups such as gem-dimethyl and carbonyl moieties. This strategic replacement can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines. This document provides detailed application notes and protocols for the use of 2-(Oxetan-3-yl)ethanamine, a key intermediate for introducing the beneficial oxetane group into drug candidates.

Key Applications in Medicinal Chemistry

The incorporation of the 2-(oxetan-3-yl)ethylamino moiety into drug candidates offers several distinct advantages:

-

Improved Aqueous Solubility: The inherent polarity of the oxetane ring enhances the hydrophilicity of molecules, which can lead to improved solubility and better formulation characteristics.[1][2]

-